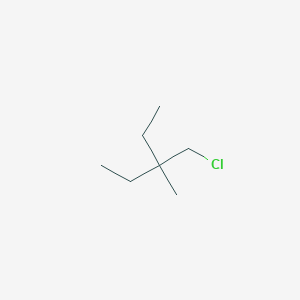

3-(Chloromethyl)-3-methylpentane

Beschreibung

3-(Chloromethyl)-3-methylpentane is an organic compound that belongs to the class of organochlorides It is characterized by the presence of a chloromethyl group (-CH2Cl) attached to a methylpentane backbone

Eigenschaften

Molekularformel |

C7H15Cl |

|---|---|

Molekulargewicht |

134.65 g/mol |

IUPAC-Name |

3-(chloromethyl)-3-methylpentane |

InChI |

InChI=1S/C7H15Cl/c1-4-7(3,5-2)6-8/h4-6H2,1-3H3 |

InChI-Schlüssel |

RYVQEPCMSGRGKJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)(CC)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-methylpentane typically involves the chloromethylation of 3-methylpentane. This can be achieved through the reaction of 3-methylpentane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons .

Industrial Production Methods

Industrial production of 3-(Chloromethyl)-3-methylpentane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Chloromethyl)-3-methylpentane undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and thiols for thiolation. These reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products

Substitution: Hydroxylated, aminated, or thiolated derivatives.

Oxidation: Alcohols or carboxylic acids.

Reduction: Hydrocarbons.

Wissenschaftliche Forschungsanwendungen

3-(Chloromethyl)-3-methylpentane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-3-methylpentane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, making the compound a useful intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Chloromethyl)benzoyloxybenzoic acid: Another compound with a chloromethyl group, used in different applications.

Chloromethylcyclohexane: Similar in structure but with a cyclohexane backbone.

Chloromethylbenzene: Contains a benzene ring instead of a pentane backbone.

Uniqueness

3-(Chloromethyl)-3-methylpentane is unique due to its specific structure, which imparts distinct reactivity and properties compared to other chloromethyl compounds. Its branched pentane backbone provides different steric and electronic effects, influencing its behavior in chemical reactions.

Biologische Aktivität

3-(Chloromethyl)-3-methylpentane, with the molecular formula CHCl, is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by a chloromethyl group attached to a branched alkane structure, is of interest in various fields, including medicinal chemistry and environmental science. Understanding its biological activity is crucial for evaluating its safety and potential applications.

- Molecular Formula : CHCl

- Molecular Weight : 134.65 g/mol

- Structure : The compound features a chloromethyl group at the 3-position of a 3-methylpentane backbone.

Biological Activity Overview

The biological activity of 3-(Chloromethyl)-3-methylpentane can be assessed through various mechanisms, including its effects on cellular processes and potential toxicity. Here are some key findings:

Toxicity and Mutagenicity

Research indicates that chlorinated compounds, including 3-(Chloromethyl)-3-methylpentane, can exhibit mutagenic properties. In studies involving rodent models:

- Gene Mutation : The compound has been shown to induce gene mutations in bacterial and insect models, suggesting potential carcinogenic effects .

- Chromosomal Aberrations : It has been linked to chromosomal aberrations and sister chromatid exchanges in mammalian cells, indicating genotoxicity .

Metabolic Pathways

The metabolism of 3-(Chloromethyl)-3-methylpentane involves several pathways:

- Biotransformation : The compound undergoes rapid biotransformation in vivo, with significant concentrations found in the liver and kidneys after administration .

- Excretion : Approximately 58% of the administered dose is excreted in urine, primarily as N-acetyl-S-(2-methylpropenyl)cysteine, indicating detoxification processes .

Study on Mutagenicity

A notable study examined the mutagenic potential of 3-(Chloromethyl)-3-methylpentane using the Ames test. Results showed:

- Positive Mutagenicity : The compound was mutagenic to specific strains of bacteria (e.g., TA1537) only in the presence of metabolic activation .

- In Vivo Effects : In Fischer 344/N rats, oral administration led to liver necrosis and hyperplasia in the forestomach, reinforcing concerns about its toxicological profile .

Data Table: Toxicological Findings

| Study Type | Organism | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Ames Test | Bacteria (TA1537) | Variable | Induced mutations in presence of metabolic activation |

| Long-term Toxicity Study | Fischer 344/N Rats | 50 - 400 | Liver necrosis, forestomach hyperplasia |

| Chromosomal Aberration | Mammalian Cells | Variable | Induction of chromosomal aberrations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.